N,2-Dimethyl-4-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of N,2-Dimethyl-4-nitroaniline and its derivatives has been explored in various studies. For instance, the study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine describes a process involving methylene chloride as the reaction solvent, showcasing a method with high yield and potential for industrial application due to its simplicity and cost-effectiveness (Wang Ling-ya, 2015).
Molecular Structure Analysis
Crystallographic studies have provided insights into the molecular structure of N,2-Dimethyl-4-nitroaniline derivatives. One study focuses on the crystal and molecular structure of such derivatives, presenting evidence against the classical concept of through-resonance in p-nitroaniline and its derivatives, which suggests significant implications for understanding the electronic structure and reactivity of these compounds (T. Krygowski & J. Maurin, 1989).
Chemical Reactions and Properties
The reactivity of N,2-Dimethyl-4-nitroaniline has been explored through its interactions with various chemicals. For instance, reactions of N,N-dimethyl-p-benzoyloxyanilineiminium chloride with indoles and indolizines have been studied, leading to the formation of compounds with new carbon-nitrogen bonds derived from the nitrenium ion form, highlighting the compound's reactive versatility (L. Greci et al., 2003).
Physical Properties Analysis
The physical properties of N,2-Dimethyl-4-nitroaniline, such as its piezoelectric and optical characteristics, have been examined. A notable study found that N,N-dimethyl-4-nitroaniline nanocrystals embedded in poly-l-lactic acid polymer microfibers displayed extraordinarily high piezoelectric output response and solid-state blue fluorescence, which are promising for applications in energy harvesting and as solid-state blue emitters (Rosa M. F. Baptista et al., 2022).
Chemical Properties Analysis
The chemical properties of N,2-Dimethyl-4-nitroaniline, such as its behavior in various solvents and solid environments, have been the subject of detailed studies. For example, the UV/Vis spectroscopic properties of N-(2′-Hydroxy-4′-N,N-dimethyl-aminobenzylidene)-4-nitroaniline in different solvents and solid environments reveal significant insights into intra- and intermolecular donor–acceptor interactions, with variations in spectral properties correlating with solvent polarity and specific interactions (Mohamed El-Sayed et al., 2003).
Scientific Research Applications
1. Piezoelectric and Optical Applications
- Summary of Application: N,2-Dimethyl-4-nitroaniline is used as a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure . It is of great importance as it stands between soft matter and inorganic crystals .
- Methods of Application: Highly aligned poly-l-lactic acid polymer microfibers with embedded N,2-Dimethyl-4-nitroaniline nanocrystals are fabricated using the electrospinning technique .
- Results or Outcomes: The composite fibers display an extraordinarily high piezoelectric output response, where for a small stress of 5.0 × 10^3 Nm^−2, an effective piezoelectric voltage coefficient of geff = 4.1 VmN^−1 is obtained . Mechanically, they exhibit an average increase of 67% in the Young modulus compared to polymer microfibers alone, reaching 55 MPa, while the tensile strength reaches 2.8 MPa . Furthermore, the fibers show solid-state blue fluorescence, important for emission applications, with a long lifetime decay (147 ns) lifetime decay .
2. Nonlinear Optical Properties
- Summary of Application: N,2-Dimethyl-4-nitroaniline is used in the theoretical study of the structure of its derivatives as model compounds for non-linear optical organic materials .
- Methods of Application: The semiempirical method ZINDO was employed to study the relationship between static first hyperpolarizabilities of “parallel connection” chromophores and the number of parallel nonconjugated N,2-Dimethyl-4-nitroaniline (DMNA) units in the chromophore .
Future Directions
properties
IUPAC Name |
N,2-dimethyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYYBTRBCMPYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146455 | |
Record name | N,2-dimethyl-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethyl-4-nitroaniline | |
CAS RN |
10439-77-7 | |
Record name | N,2-dimethyl-4-nitrobenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,2-dimethyl-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-4-nitro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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